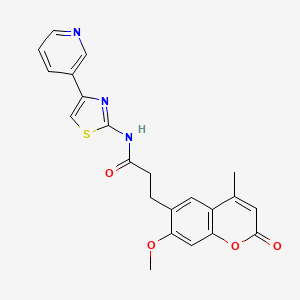![molecular formula C16H20ClNS B12154874 [(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B12154874.png)
[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine is an organic compound that features a unique structure combining an adamantane derivative with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine typically involves the following steps:
Preparation of 3-Chloroadamantane: This can be achieved by chlorination of adamantane using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Intermediate: The 3-chloroadamantane is then reacted with formaldehyde to form the corresponding chloromethyl derivative.
Condensation with Thiophene-2-carbaldehyde: The chloromethyl derivative is then condensed with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the adamantane moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding amine.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving thiophene or adamantane derivatives.
Mechanism of Action
The mechanism of action of [(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the thiophene ring might engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
[(3-Chloroadamantan-1-yl)methyl][(phenyl)methylidene]amine: Similar structure but with a phenyl ring instead of a thiophene ring.
[(3-Chloroadamantan-1-yl)methyl][(pyridin-2-yl)methylidene]amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine is unique due to the presence of both the adamantane and thiophene moieties, which confer distinct chemical and physical properties. The combination of these two groups can result in unique interactions with biological targets and materials, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20ClNS |
|---|---|
Molecular Weight |
293.9 g/mol |
IUPAC Name |
N-[(3-chloro-1-adamantyl)methyl]-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C16H20ClNS/c17-16-7-12-4-13(8-16)6-15(5-12,10-16)11-18-9-14-2-1-3-19-14/h1-3,9,12-13H,4-8,10-11H2 |
InChI Key |
MVXMYQQXZQKDID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CN=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-1-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B12154792.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154812.png)
![N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide](/img/structure/B12154816.png)
![7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154822.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12154828.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154835.png)

![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphen yl)acetamide](/img/structure/B12154846.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12154849.png)
![5-{[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12154851.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12154853.png)
![[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12154870.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154875.png)
![3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12154881.png)
